ethyl 2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate

Catalog No.
S3906247
CAS No.
M.F
C17H18N2O5S
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-({4-[(methylsulfonyl)amino]benzoyl}amino)b...

Product Name

ethyl 2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate

IUPAC Name

ethyl 2-[[4-(methanesulfonamido)benzoyl]amino]benzoate

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C17H18N2O5S/c1-3-24-17(21)14-6-4-5-7-15(14)18-16(20)12-8-10-13(11-9-12)19-25(2,22)23/h4-11,19H,3H2,1-2H3,(H,18,20)

InChI Key

RCBJVJJWVHGECT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C

The exact mass of the compound ethyl 2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate is 362.09364285 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Chemical Databases:
    • Searches of scientific databases like PubChem and Scifinder haven't yielded any published research papers or patents directly investigating this compound.
  • Limited Mention:
    • Ethyl 2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate might be a derivative of a larger class of molecules. However, due to the absence of specific research, it's difficult to determine its relation to existing research areas.

Future Research Potential:

While there's no current research on this specific compound, its structure suggests potential for future scientific exploration. The molecule contains functional groups commonly found in bioactive molecules, including:

  • Benzoyl group: Often associated with protein-protein interactions and enzyme inhibition
  • Sulfonyl group: Can be involved in various biological processes like ion transport and receptor signaling
  • Ester group: Plays a role in drug delivery and prodrug design

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

362.09364285 g/mol

Monoisotopic Mass

362.09364285 g/mol

Heavy Atom Count

25

Dates

Last modified: 04-15-2024

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